Evocarpine
Overview
Description
Evocarpine is a quinolone alkaloid that can be isolated from the fruit of the Evodiae plant . It is known for its significant biological activities, including antimycobacterial and vasorelaxant effects . This compound inhibits calcium ion influx through voltage-dependent calcium channels, making it a compound of interest in various scientific fields .
Mechanism of Action
Target of Action
Evocarpine, a quinolone alkaloid isolated from Evodiae fructus, primarily targets voltage-dependent calcium channels . These channels play a crucial role in regulating the influx of calcium ions (Ca2+) into cells, which is essential for various cellular functions such as muscle contraction, neurotransmitter release, and cell growth.
Mode of Action
This compound interacts with its targets by inhibiting Ca2+ influx through voltage-dependent calcium channels . This interaction results in a decrease in intracellular calcium levels, thereby affecting the processes that rely on calcium signaling.
Biochemical Pathways
The inhibition of Ca2+ influx by this compound affects several biochemical pathways. For instance, it can inhibit the sustained contraction induced by high potassium levels in a concentration-dependent manner . .
Result of Action
This compound has been found to induce apoptotic cell death in promyelocytic leukaemia HL‐60 cells in a dose- and time-dependent manner . Additionally, it exhibits antimycobacterial activity , suggesting a potential role in combating bacterial infections.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. Specific details on how these factors affect this compound’s action are currently lacking in the literature
Biochemical Analysis
Biochemical Properties
Evocarpine plays a significant role in biochemical reactions, particularly those involving calcium ions. It inhibits Ca2+ influx through voltage-dependent calcium channels . This interaction with calcium channels suggests that this compound may interact with proteins and enzymes involved in calcium signaling.
Cellular Effects
This compound has been found to induce apoptotic cell death in promyelocytic leukaemia HL‐60 cells in a dose- and time-dependent manner . This suggests that this compound can influence cell function and may have an impact on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with voltage-dependent calcium channels, leading to the inhibition of Ca2+ influx . This can result in changes in gene expression and may involve binding interactions with biomolecules, enzyme inhibition or activation.
Temporal Effects in Laboratory Settings
Its ability to induce apoptotic cell death in a time-dependent manner suggests that it may have long-term effects on cellular function .
Metabolic Pathways
It is known that this compound can be metabolized into EVCA in rats . This suggests that this compound may interact with enzymes or cofactors involved in its metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions: Evocarpine can be synthesized through several chemical routes. One common method involves the extraction of the compound from the Evodiae fruit, followed by purification processes . The synthetic route typically involves the use of solvents like dimethyl sulfoxide (DMSO) and various reaction conditions to achieve the desired purity and yield .
Industrial Production Methods: Industrial production of this compound involves large-scale extraction from natural sources, followed by chemical synthesis to enhance yield and purity. The process includes steps such as solvent extraction, crystallization, and chromatography .
Chemical Reactions Analysis
Types of Reactions: Evocarpine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the quinolone structure of this compound.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions include various quinolone derivatives with modified biological activities .
Scientific Research Applications
Evocarpine has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying quinolone chemistry and reactions.
Biology: Investigated for its effects on calcium ion channels and cellular processes.
Medicine: Explored for its potential antimycobacterial and vasorelaxant properties.
Industry: Utilized in the development of new pharmaceuticals and chemical products.
Comparison with Similar Compounds
Dihydroevocarpine: A derivative of this compound with similar biological activities.
1-Methyl-2-undecyl-4(1H)-quinolone: Another quinolone alkaloid with comparable properties.
Uniqueness of this compound: this compound is unique due to its specific inhibition of calcium ion influx and its potent antimycobacterial activity. Its distinct quinolone structure also sets it apart from other similar compounds .
Properties
IUPAC Name |
1-methyl-2-[(Z)-tridec-8-enyl]quinolin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33NO/c1-3-4-5-6-7-8-9-10-11-12-13-16-20-19-23(25)21-17-14-15-18-22(21)24(20)2/h6-7,14-15,17-19H,3-5,8-13,16H2,1-2H3/b7-6- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWFYWIVOYBPLQU-SREVYHEPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC=CCCCCCCCC1=CC(=O)C2=CC=CC=C2N1C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC/C=C\CCCCCCCC1=CC(=O)C2=CC=CC=C2N1C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15266-38-3 | |
Record name | Evocarpine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15266-38-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: While the exact mechanism is still under investigation, research suggests that evocarpine's vasorelaxant properties might involve a combination of factors, including interactions with calcium channels and potential modulation of nitric oxide pathways. Further research is needed to fully elucidate the precise mechanism of action. []
A: this compound has the molecular formula C\u2082\u2081H\u2082\u2089NO and a molecular weight of 311.48 g/mol. [, ]
A: Yes, this compound's structure has been confirmed using various spectroscopic techniques, including mass spectrometry (MS), and nuclear magnetic resonance (1H NMR and 13C NMR). These techniques provide detailed information about the compound's molecular structure and are crucial for its identification and characterization. []
ANone: The provided research papers primarily focus on the pharmacological aspects of this compound. Information regarding its material compatibility and stability under various conditions is limited in these studies.
ANone: The available research primarily focuses on the biological activity and pharmacological potential of this compound. There is limited information available regarding any catalytic properties it may possess.
A: Research suggests that this compound, with a 13-carbon alkenyl chain substituent at position-2 of the quinolone ring, exhibits the most potent activity against methicillin-resistant Staphylococcus aureus (MRSA) compared to other quinolone alkaloids isolated from Fructus Euodiae. This finding highlights the importance of the alkenyl chain length in influencing the antibacterial activity of this compound and its derivatives. []
A: Studies indicate that the traditional hot water washing process used to process Euodiae Fructus can impact the content of this compound. While some studies suggest that this compound content might increase after processing [, ], others have observed fluctuations in its levels. Further research is needed to determine the optimal processing conditions that preserve this compound content while reducing potential toxicity. [, ]
ANone: The provided literature focuses primarily on the scientific aspects of this compound. Information regarding specific SHE regulations related to its research, production, or use requires further investigation and consultation with relevant regulatory bodies.
A: Following intravenous administration in rats, this compound is primarily metabolized into 5-(1,4-dihydro-1-methyl-4-oxo-2-quinolin-2-yl) pentanoic acid (EVCA). The metabolic ratio of this compound to EVCA is approximately 15.4%. []
A: ** Yes, studies have shown that the proportion of Evodiae Fructus and Coptidis Rhizoma in Zuojin and Fan-Zuojin formulas can significantly influence the absorption and elimination of this compound. Specifically, the high content of Coptidis Rhizoma alkaloids in the Zuojin formula can delay the time to reach maximum concentration (Tmax) and increase the absorption and systemic exposure of this compound, leading to a double-peak phenomenon in its plasma concentration-time curve. Conversely, the Fan-Zuojin formula, with a higher proportion of Evodiae Fructus, promotes faster absorption and elimination of this compound, resulting in a two-compartment model pharmacokinetic profile. []
A: Studies in rats have shown that this compound, particularly when administered as part of the traditional Chinese medicine Goshuyu-to or as an isolated compound, can prevent the decrease in body temperature induced by chlorpromazine. This body temperature retaining effect is primarily attributed to this compound among the tested alkaloids. []
A: While not extensively studied, there is evidence suggesting that this compound might have anti-inflammatory properties. For instance, it has been shown to suppress inflammatory responses in human keratinocyte (HaCaT) cells. Furthermore, Evodiae Fructus extract, which contains this compound, has demonstrated efficacy in improving house dust mite-induced atopic dermatitis in NC/Nga mice, suggesting potential benefits in managing inflammatory skin conditions. []
A: While specific resistance mechanisms to this compound haven't been extensively studied, it's known that bacterial efflux pumps can impact the susceptibility of Campylobacter jejuni to this compound and other quinolone alkaloids. For example, a C. jejuni mutant lacking the CmeB efflux pump was found to be more susceptible to this compound, suggesting a role of efflux pumps in modulating its antibacterial effects. []
A: Yes, research indicates that indoloquinazoline alkaloids, also found in Evodia rutaecarpa, can exhibit antagonistic effects on the antimycobacterial activity of this compound. This finding highlights the importance of considering the potential interactions between different constituents when evaluating the overall efficacy of plant extracts or multi-component traditional medicines. []
A: Research suggests that this compound, along with other quinolone alkaloids from Euodia rutaecarpa, might contribute to the herb's potential hepatotoxicity. Studies employing spectrum-toxicity relationship analysis and animal models have identified this compound as one of the potential hepatotoxic components in Euodia rutaecarpa extracts. [, ]
ANone: The provided research papers primarily focus on the pharmacological and phytochemical aspects of this compound and related compounds from Euodia rutaecarpa. Information regarding drug delivery, biomarkers, analytical method validation, environmental impact, and other related topics is limited in these studies. Further research and development are necessary to explore these aspects comprehensively.
A: Evodia rutaecarpa, also known as "WuChu-Yu," has a long history of use in traditional Chinese medicine, dating back centuries. It is traditionally used to treat various ailments, including gastrointestinal disorders, headache, amenorrhea, and postpartum hemorrhage. []
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